4-chloro-N-[(1Z)-3-{[3-(morpholin-4-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide
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Overview
Description
4-chloro-N-[(1Z)-3-{[3-(morpholin-4-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group and a morpholine ring, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(1Z)-3-{[3-(morpholin-4-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the chloro group and the morpholine ring. Common reagents used in these reactions include chlorinating agents, amines, and coupling reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(1Z)-3-{[3-(morpholin-4-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloro group can be substituted with other functional groups, resulting in a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
4-chloro-N-[(1Z)-3-{[3-(morpholin-4-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1Z)-3-{[3-(morpholin-4-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- 4-chloro-N-(3-oxo-1-phenylprop-1-en-2-yl)benzamide
- N-(3-{[3-(morpholin-4-yl)propyl]amino}-3-oxo-1-phenylprop-1-en-2-yl)benzamide
Uniqueness
4-chloro-N-[(1Z)-3-{[3-(morpholin-4-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group, morpholine ring, and phenoxyphenyl moiety differentiates it from other benzamide derivatives, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H30ClN3O4 |
---|---|
Molecular Weight |
520.0 g/mol |
IUPAC Name |
4-chloro-N-[(Z)-3-(3-morpholin-4-ylpropylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C29H30ClN3O4/c30-24-12-10-23(11-13-24)28(34)32-27(29(35)31-14-5-15-33-16-18-36-19-17-33)21-22-6-4-9-26(20-22)37-25-7-2-1-3-8-25/h1-4,6-13,20-21H,5,14-19H2,(H,31,35)(H,32,34)/b27-21- |
InChI Key |
LVKFFOJYALHEDI-MEFGMAGPSA-N |
Isomeric SMILES |
C1COCCN1CCCNC(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/NC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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